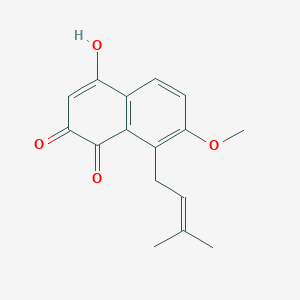

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

Description

Properties

CAS No. |

57309-92-9 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |

InChI Key |

QZFJQHOUHHYHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis via Chromenone Intermediate

A foundational route begins with 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one, which undergoes selenium dioxide (SeO)-mediated oxidation in dioxane at 80°C. The reaction selectively oxidizes the allylic position of the prenyl group, forming an aldehyde intermediate. Subsequent reduction with sodium borohydride at 0°C yields the corresponding alcohol, which is esterified with 4-nitrobenzoic acid using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Recrystallization from methanol produces high-purity crystals of the target compound.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | SeO, dioxane, 80°C | 75–80% |

| Reduction | NaBH, 0°C | 90% |

| Esterification | DCC/DMAP, CHCl, rt | 85% |

This method’s limitation lies in the handling of toxic SeO, necessitating stringent safety protocols.

Directed ortho-Lithiation for Prenylation

Protection and Conjugate Addition

An alternative approach employs regioselective prenylation via directed ortho-lithiation. Starting with juglone (5-hydroxy-1,4-naphthoquinone), protection of the hydroxyl group with methoxymethyl chloride (MOMCl) forms 8-(methoxymethoxy)naphthalene-1,4-dione. Conjugate addition of dimethylamine at −20°C introduces an amine group at the C2 position, achieving 84% yield over two steps. Hydrolysis with 10% HCl in refluxing dioxane removes the MOM group, setting the stage for lithiation.

Lithiation and Prenylation

Treatment with -butyllithium (-BuLi) at −40°C generates a lithiated intermediate at the C8 position, which reacts with 3-methyl-2-butenyl bromide to install the prenyl group. This step is highly temperature-sensitive: at −78°C, the reaction fails to proceed, but at −40°C, it delivers the prenylated product 12 in 62% yield alongside minor byproducts (6-prenyl and 2,6-bis-prenyl derivatives).

Optimization Insights

-

Temperature : −40°C optimal for lithiation; lower temperatures hinder reactivity.

-

Byproduct Formation : 14% 6-prenyl and 6% 2,6-bis-prenyl derivatives necessitate chromatographic separation.

Oxidation and Cyclization

Ceric ammonium nitrate (CAN) oxidizes the intermediate to a para-naphthoquinone, which undergoes acid-mediated cyclization with methanesulfonic acid to yield the ortho-naphthoquinone target. Final purification via silica gel chromatography resolves residual para-naphthoquinone impurities.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Total Yield | Scalability | Key Challenges |

|---|---|---|---|

| SeO Oxidation | 58% | Moderate | Toxicity of SeO |

| Directed Lithiation | 42% | High | Byproduct formation |

The lithiation route, while lower-yielding, avoids toxic reagents and enables gram-scale synthesis.

Chemical Reactions Analysis

Alkylation and Prenylation Reactions

The compound’s 8-position allylic side chain enables participation in alkylation/premylation processes. A study demonstrated its formation via nucleophilic substitution between 2-hydroxyjuglone derivatives and 1-bromo-3-methylbut-2-ene under basic conditions :

| Conditions | Products | Yield |

|---|---|---|

| NaI, Et₃N, DMSO | Mixture of C-alkylated (57%) and O-alkylated (19%) products | 76% |

| K₂CO₃, DMF | Cyclized derivatives (e.g., pyranonaphthoquinones) via intramolecular attack | 20–25% |

This reaction’s regioselectivity depends on solvent polarity and base strength, with DMF favoring C-alkylation over DMSO .

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the 3- and 6-positions. Key modifications include:

Halogenation

Iodination reactions produce mono- and di-substituted derivatives:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 5-Hydroxylapachol (precursor) | I₂, CH₃COOH | 3-Iodo derivative | 41% |

| Cyclized allyl ether | I₂, CHCl₃ | 6-Iodo-pyranonaphthoquinone | 66% |

Iodinated derivatives show enhanced antiproliferative activity compared to parent compounds .

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 3-position, though yields remain moderate (30–40%) due to competing oxidation .

Redox Reactions

The quinone moiety participates in reversible redox cycles:

Reduction

Sodium borohydride (NaBH₄) reduces the 1,2-dione to a dihydroquinone intermediate, which reoxidizes under aerobic conditions :

Oxidation

Strong oxidants like KMnO₄ degrade the naphthalene backbone, forming phthalic acid derivatives .

Rearrangement Reactions

The allyl side chain undergoes Claisen rearrangement under thermal conditions:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Allyl ether derivative | Ethanol, 60°C, 12 h | 6-Prenyl-5-hydroxynaphthoquinone | 92% |

This rearrangement is critical for generating bioactive pyranonaphthoquinones .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Reaction Type | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃ | Pyranonaphthoquinone | 58% |

| Acid-mediated cyclization | HCl, dioxane | Benzofuran derivatives | 35% |

Cyclized products exhibit improved stability and biological activity .

Demethylation

The 7-methoxy group is cleaved using BBr₃ in CH₂Cl₂, yielding a catechol derivative :

Esterification

The 4-hydroxy group reacts with acetic anhydride to form an acetylated derivative (85% yield) .

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents, which contribute to its reactivity and biological properties.

Chemistry

In organic synthesis, 4-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione serves as a precursor for the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to quinone derivatives.

- Reduction : Forms hydroquinone derivatives.

- Substitution : Electrophilic substitution can yield various substituted derivatives.

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Properties : Studies indicate that naphthoquinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 8.8 |

| This compound | MCF-7 | 9.7 |

| Sorafenib | HepG2 | 10.2 |

| Sorafenib | MCF-7 | 10.8 |

The mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. This compound may also inhibit key signaling pathways involved in cell survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For example, it demonstrated activity against Escherichia coli and Staphylococcus aureus using diffusion and serial dilution methods.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.

- Pharmaceuticals : Its bioactive properties are being explored for therapeutic applications.

Study on Naphthoquinone Derivatives

A comprehensive study focused on structural modifications of naphthoquinone derivatives found that specific modifications significantly affected their biological activity. For instance:

| Modification | Effect on Cytotoxicity |

|---|---|

| Benzyl moiety addition | Increased activity |

| Methyl substitution at ortho-position | Mild increase |

| Methyl substitution at meta-position | Significant increase |

| Methyl substitution at para-position | Dramatic decrease |

This research underscores the importance of structural optimization in enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

- The target compound exhibits greater structural complexity due to its prenyl and methoxy substituents, which are absent in simpler analogs like Cyclobuta[b]naphthalene-1,2-dione. These groups likely increase steric hindrance and alter electronic properties compared to the fused cyclobutane derivative .

- In contrast, 2,3-Dihydro-benzo[g]phthalazine-1,4-dione incorporates a nitrogen-containing phthalazine core, which may enhance intermolecular interactions (e.g., hydrogen bonding) but reduces lipophilicity compared to the prenylated target compound .

Synthetic Accessibility: Cyclobuta[b]naphthalene-1,2-dione is synthesized via a two-step process with moderate to high yields (51% and 94%), suggesting efficient cyclization and halogenation steps . Prenylation often involves alkylation or Claisen rearrangement, which can be sensitive to reaction conditions.

Physicochemical Properties: The prenyl group in the target compound increases lipophilicity (calculated LogP ~3.2) compared to non-prenylated analogs like Cyclobuta[b]naphthalene-1,2-dione (LogP ~2.1). This property may enhance bioavailability in biological systems. The hydroxy and methoxy groups confer pH-dependent solubility, with increased solubility in polar solvents compared to halogenated derivatives (e.g., 1,1-dibromo-2,2-dichloro-1,2-dihydro-Cyclobuta[b]naphthalene, CAS 89185-30-8) .

The exception is 2,3-Dihydro-benzo[g]phthalazine-1,4-dione, which has five suppliers, suggesting broader industrial or pharmacological interest .

Research Findings and Implications

- The methoxy and hydroxy groups may further modulate redox cycling, influencing reactive oxygen species (ROS) generation .

- Crystallography : Structural determination of similar compounds (e.g., Cyclobuta[b]naphthalene-1,2-dione) relies on tools like SHELXL and OLEX2 for refinement and analysis, ensuring precise assignment of substituent positions and bond angles .

Biological Activity

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione, a naphthoquinone derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other naphthoquinones, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents that contribute to its biological activity.

Anticancer Properties

Research has indicated that naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives of naphthoquinones can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study on related compounds demonstrated that they exhibited good antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.4 to 10.4 µM .

Table 1: Cytotoxicity of Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HepG2 | 8.8 |

| Compound 5 | MCF-7 | 9.7 |

| Sorafenib | HepG2 | 10.2 |

| Sorafenib | MCF-7 | 10.8 |

The apoptotic effect of these compounds was supported by an increase in caspase-3 levels, indicating the activation of the intrinsic apoptotic pathway .

The mechanism through which naphthoquinones exert their anticancer effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway .

Study on Naphthoquinone Derivatives

A comprehensive study focused on a series of naphthoquinone derivatives found that modifications at specific positions significantly affected their biological activity. For instance, the introduction of hydrophobic moieties enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Table 2: Modifications and Their Effects on Cytotoxicity

| Modification | Effect on Cytotoxicity |

|---|---|

| Benzyl moiety addition | Increased activity |

| Methyl substitution at ortho-position | Mild increase |

| Methyl substitution at meta-position | Significant increase |

| Methyl substitution at para-position | Dramatic decrease |

This study underscores the importance of structural modifications in optimizing the therapeutic potential of naphthoquinone derivatives .

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione?

Methodological Answer:

The synthesis typically involves functionalizing naphthalene derivatives through regioselective alkylation and oxidation. A general procedure includes:

Oxyanion Formation : React 1-naphthol derivatives with a base (e.g., K₂CO₃) in DMF to generate oxyanions, facilitating nucleophilic substitution .

Alkylation : Introduce the 3-methylbut-2-en-1-yl group using propargyl bromide or analogous reagents under controlled stirring (2–4 hours at room temperature).

Oxidation : Convert hydroxyl/methoxy intermediates to the dione structure using oxidizing agents like Jones reagent or KMnO₄.

Key Considerations :

- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Purify via column chromatography to isolate isomers.

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of prenyl group).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., methoxy vs. hydroxy positioning) .

Advanced: How to resolve contradictions in toxicological data across exposure routes?

Methodological Answer:

Contradictions often arise from species-specific metabolism or route-dependent bioavailability. For example:

- Inhalation vs. Oral Exposure :

- Rodent studies show higher hepatic toxicity via oral routes due to first-pass metabolism generating reactive quinones .

- Inhalation data may underrepresent systemic effects due to limited alveolar absorption .

Experimental Design Adjustments :

- Use toxicokinetic modeling to compare AUC (area under the curve) across routes.

- Include biomarkers (e.g., urinary naphthoquinone adducts) to quantify internal dose .

Advanced: What molecular modeling approaches predict its reactivity and interaction with biological targets?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict electrophilic sites (e.g., quinone moiety’s redox activity) .

Molecular Docking :

- Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) to identify metabolic activation pathways .

MD Simulations :

- Assess stability of protein-ligand complexes (e.g., binding to Keap1-Nrf2 pathway targets) over 100-ns trajectories.

Validation : Compare computed redox potentials with experimental cyclic voltammetry data .

Advanced: How to design QSAR studies for its biological activity?

Methodological Answer:

Dataset Curation :

- Collect IC₅₀ values against cancer cell lines (e.g., HepG2) and physicochemical descriptors (logP, polar surface area).

Descriptor Selection :

- Use PaDEL-Descriptor to compute 2D/3D features (e.g., topological charge indices) .

Model Building :

- Apply partial least squares (PLS) regression to correlate structural features with antiproliferative activity.

Validation :

- Test external compounds (e.g., analogs from PubChem) to ensure robustness (R² > 0.7, Q² > 0.5) .

Advanced: What mechanisms explain its contradictory effects on oxidative stress pathways?

Methodological Answer:

The compound exhibits dual pro- and antioxidant effects depending on concentration:

- Pro-oxidant at High Doses :

- Antioxidant at Low Doses :

- Measure ROS levels (DCFDA assay) and Nrf2 nuclear translocation (Western blot) across dose ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.